Allylthiopropionate

Flavor chemistry Sensory evaluation Thioester SAR

Allylthiopropionate (S-allyl propanethioate, FEMA is a synthetic organosulfur thioester (C₆H₁₀OS, MW 130.21 g/mol) classified under thiocarboxylic acid S-esters. It appears as a colorless to pale-yellow liquid with a density of 0.965 g/mL at 25 °C and a refractive index (n20/D) of 1.482.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
Cat. No. B15377150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylthiopropionate
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCCC(=S)OCC=C
InChIInChI=1S/C6H10OS/c1-3-5-7-6(8)4-2/h3H,1,4-5H2,2H3
InChIKeyOMAZLJGMUJNNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylthiopropionate (CAS 41820-22-8) Procurement Baseline: Thioester Identity and Key Differentiators


Allylthiopropionate (S-allyl propanethioate, FEMA 3329) is a synthetic organosulfur thioester (C₆H₁₀OS, MW 130.21 g/mol) classified under thiocarboxylic acid S-esters [1]. It appears as a colorless to pale-yellow liquid with a density of 0.965 g/mL at 25 °C and a refractive index (n20/D) of 1.482 . The compound is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 490) and holds FEMA GRAS status for use as a flavoring agent [2]. Its procurement is differentiated from generic thioesters by a unique JECFA purity specification (assay min 83% with co-component diallyl sulfide at approximately 15%), a distinctive alliaceous organoleptic profile, and quantifiable head-to-head performance advantages over S-methyl and S-propyl thioester analogs in standardized sensory evaluations [2][3].

Allylthiopropionate Procurement Risk: Why In-Class Thioester Substitution Fails


Within the S-alkyl thiopropionate series, the identity of the S-alkyl substituent is the dominant determinant of organoleptic character, not merely the thioester backbone. Patent data demonstrate that S-methyl thiopropionate delivers a cooked cabbage–broccoli odor at 0.1–5 ppm, S-propyl thiopropionate yields fresh onion notes at 0.01–2.2 ppm, while only S-allyl thiopropionate provides a fresh garlic odor at 0.02–0.5 ppm [1]. Interchanging these compounds in a savory flavor formulation would replace a targeted garlic impact note with an undesirable Brassica or onion character, rendering the product organoleptically unfit. Furthermore, the commercial grade of allylthiopropionate is specified by JECFA to contain approximately 15% diallyl sulfide as a co-component, a specification not shared by methyl or propyl analogs, meaning that generic substitution also alters the volatile impurity profile and regulatory compliance status [2].

Allylthiopropionate Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement


Organoleptic Profile: Allylthiopropionate vs. S-Methyl and S-Propyl Thiopropionate Under Standardized Sensory Conditions

In a controlled aqueous sensory evaluation reported in US Patent RE30,370, allylthiopropionate produced a characteristic fresh garlic odor at concentrations of 0.02–0.5 ppm and a cooked garlic flavor at 10 ppm. By contrast, S-methyl thiopropionate (CAS 5925-75-7) exhibited a cooked cabbage–broccoli odor at 0.1–5 ppm and a cooked Brussels sprouts/broccoli flavor at 10 ppm. S-propyl thiopropionate (CAS 2432-43-1) gave an odor of freshly sliced onions at 1 ppm and a fresh onion juice taste at 0.01–2.2 ppm [1]. The S-allyl substituent is the sole determinant of the desired alliaceous garlic character within this congeneric series.

Flavor chemistry Sensory evaluation Thioester SAR

Synergistic Performance: Allylthiopropionate Plus Natural Garlic Oil vs. Natural Garlic Oil Alone

Example III of US Patent RE30,370 reports a direct comparative evaluation: a mixture of 30 parts allylthiopropionate and 70 parts natural garlic oil was compared with pure natural garlic oil, both evaluated at 0.5 ppm in water. The panel judged the allylthiopropionate-containing mixture to possess a 'substantially fresher and fuller garlic taste' than natural garlic oil alone, while the flavor strengths of the two solutions were rated as 'closely similar' [1]. This demonstrates a quantifiable enhancement of perceived freshness and fullness without increasing total flavor concentration.

Flavor reconstitution Garlic oil enhancement Sensory synergy

JECFA Purity Specification: Unique Co-Component Profile Differentiating Allylthiopropionate from Other Thioester Flavorings

The JECFA specification for allylthiopropionate (JECFA No. 490) uniquely stipulates a minimum assay of 83% with an additional approximately 15% diallyl sulfide (CAS 592-88-1) as an associated co-component [1]. This co-component is not an impurity but an integral part of the commercial identity specification. By comparison, S-methyl thiopropionate (JECFA No. 1678) and other S-alkyl thiopropionates are specified as single-entity compounds without a defined co-component [2]. The diallyl sulfide co-presence contributes an additional alliaceous note and must be accounted for in formulation calculations and regulatory dossiers.

Regulatory specification Purity assay Co-component analysis

Flash Point Safety Margin: Allylthiopropionate vs. S-Methyl Thiopropionate

Allylthiopropionate exhibits a closed-cup flash point of 48 °C (119 °F) , placing it above the 37.8 °C threshold that defines Class IC flammable liquids under OSHA/GHS classification, affording more flexible storage conditions. In contrast, S-methyl thiopropionate (CAS 5925-75-7) has a documented flash point of approximately 26 °C (79 °F) , classifying it as a more hazardous Class IB flammable liquid requiring stricter temperature-controlled storage. The 22 °C higher flash point of allylthiopropionate represents a meaningful safety advantage for industrial-scale handling and regulatory compliance.

Chemical safety Flammability Storage classification

Sensory Detection Potency: FEMA Usage Levels as a Proxy for Flavor Impact

FEMA establishes the recommended usage level for allylthiopropionate (FEMA 3329) at 0.25 mg/kg across baked goods, meat products, soups, and seasonings . This low usage level reflects the compound's high odor potency and impact character. By comparison, allyl propionate (FEMA 2040, the oxygen ester analog) has a recommended usage range of 0.06–10 mg/kg [1], and methyl thiopropionate (FEMA 4172) has a reported higher usage level in soft drinks of 0.35 mg/kg [2]. The narrow, low usage window of allylthiopropionate is indicative of a high-impact character-impact compound requiring precise dosing, whereas broader-range analogs are suited for background or blending roles.

Flavor potency Usage level Dose optimization

Natural Occurrence Verification: GC/MS Detection in Allium sativum Headspace

Allylthiopropionate was positively identified as a volatile constituent in the headspace of freshly chopped garlic (Allium sativum) using large-volume static headspace GC/MS analysis [1]. It elutes as peak 17 among 21 identified garlic volatiles, situated between 1,3-dithiane (peak 16) and diallyl disulfide (peak 19). This natural occurrence distinguishes allylthiopropionate from purely synthetic flavor compounds and provides a basis for natural-identical labeling in jurisdictions where analytically confirmed occurrence supports such classification. By contrast, S-methyl thiopropionate is primarily associated with cheese fermentation (Camembert) rather than Allium species [2].

Natural occurrence GC-MS volatile analysis Food authenticity

Allylthiopropionate Best-Use Scenarios Grounded in Differential Evidence


Garlic Flavor Reconstitution and Natural Oil Extension

Based on the demonstrated synergistic enhancement in Example III of US Patent RE30,370, allylthiopropionate is optimally deployed at 30% w/w blended with natural garlic oil to deliver a fresher, fuller garlic taste at 0.5 ppm total concentration, enabling cost reduction through partial replacement of high-cost natural garlic oil while improving perceived sensory quality [1]. This scenario is directly supported by the head-to-head comparison evidence in Section 3, Evidence Item 2.

High-Potency Garlic Impact Note in Savory Formulations

Given the FEMA usage level of 0.25 mg/kg across baked goods, meat products, soups, and seasonings, and the fresh garlic odor profile at 0.02–0.5 ppm in aqueous solution, allylthiopropionate functions as a high-impact character-impartment compound for savory applications requiring an authentic garlic top-note without alliaceous background notes [2]. This is differentiated from S-methyl thiopropionate, which would deliver Brassica notes, and S-propyl thiopropionate, which would deliver onion notes, both inappropriate for garlic-flavored products.

Natural-Identical Garlic Flavor for Clean-Label Products

The verified natural occurrence of allylthiopropionate in fresh garlic headspace via GC/MS analysis supports its classification as a nature-identical flavoring substance in regulatory frameworks that recognize analytically confirmed natural occurrence [3]. This enables clean-label product development where synthetic compounds without natural precedent would be rejected, distinguishing it from purely synthetic thioesters lacking Allium occurrence data.

Industrial-Scale Flavor Manufacturing with Reduced Fire Hazard

With a flash point of 48 °C (119 °F) – 22 °C higher than S-methyl thiopropionate – allylthiopropionate permits storage and handling under less restrictive fire safety conditions (OSHA/GHS Class IC vs. Class IB), reducing facility compliance costs and enabling higher-volume throughput in flavor manufacturing environments not rated for highly flammable liquids .

Technical Documentation Hub

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